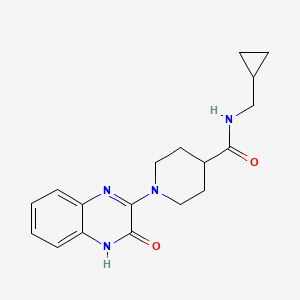
(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2649014-02-6 . It has a molecular weight of 186.08 . The compound is stored at room temperature and is available in powder form . Its IUPAC name is (1-methylimidazolidin-2-ylidene)methanamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the imidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, imidazole derivatives are known for their broad range of reactivity .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 186.08 .Scientific Research Applications
Cytotoxic Effects in Cancer Research (1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride and its derivatives have been studied for their potential in cancer treatment. Particularly, Pt(II) complexes containing this compound demonstrated significant cytotoxic effects on various cancer cell lines, comparable to cisplatin, a well-known chemotherapy drug (Ferri et al., 2013).
Synthesis and Characterization of Derivatives Novel derivatives of this compound have been synthesized and characterized. These studies contribute to a deeper understanding of the chemical and physical properties of this compound and its potential applications (Vishwanathan & Gurupadayya, 2014).
Research in Molecular Docking and Drug Design This compound's role in hypertension treatment and as an agonist for the I1 imidazoline receptor has been explored. Molecular docking studies suggest its potential as an antihypertensive agent, providing insights into its interaction with biological receptors (Aayisha et al., 2019).
Exploration in Organic Synthesis The compound has been utilized in organic synthesis, demonstrating its versatility in forming new chemical structures. Its role in the formation of carbonyl compounds highlights its potential utility in various synthetic pathways (Ohta et al., 1987).
Cytotoxicity and Antibacterial Studies Studies have also delved into the cytotoxicity and antibacterial properties of complexes and derivatives involving this compound. These findings suggest potential applications in developing new antibacterial agents and cancer therapeutics (Patil et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological effects due to their interaction with various biological targets .
Properties
IUPAC Name |
(1-methyl-4,5-dihydroimidazol-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.2ClH/c1-8-3-2-7-5(8)4-6;;/h2-4,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXOEOBZZEJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(2-(Cyclopropylmethoxy)isonicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2451909.png)



![5-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2451913.png)


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2451918.png)
![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)
![5-isopropyl-7-(4-(2-oxo-2-phenylethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2451922.png)


![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2451928.png)
![(2E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylprop-2-enamide](/img/structure/B2451930.png)
